molecular formula C7H6N2O2S2 B6292283 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione CAS No. 338391-90-5

4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione

Cat. No.: B6292283
CAS No.: 338391-90-5
M. Wt: 214.3 g/mol
InChI Key: OECSXKMBPFMCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine dione structure. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione typically involves the reaction of thiazole derivatives with thiomorpholine dione precursors. One common method includes the cyclization of 2-aminothiazole with a suitable dione under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with DNA and proteins can induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-2-yl)-3,5-thiomorpholinedione is unique due to the combination of the thiazole ring and thiomorpholine dione moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c10-5-3-12-4-6(11)9(5)7-8-1-2-13-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECSXKMBPFMCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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